molecular formula C16H16ClN3S2 B2417732 1-{[4-Chloro-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}piperidine CAS No. 885460-59-3

1-{[4-Chloro-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}piperidine

Cat. No.: B2417732
CAS No.: 885460-59-3
M. Wt: 349.9
InChI Key: MODPPOVFHFZOPS-UHFFFAOYSA-N
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Description

1-{[4-Chloro-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}piperidine is a complex organic compound featuring a unique structure that includes a piperidine ring, a thieno[2,3-d]pyrimidine core, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-Chloro-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}piperidine typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the thiophene and piperidine moieties. Key steps may include:

    Cyclization reactions: to form the thieno[2,3-d]pyrimidine core.

    Halogenation: to introduce the chloro group.

    Coupling reactions: to attach the thiophene and piperidine rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-{[4-Chloro-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}piperidine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the thiophene moiety, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the thiophene moiety.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while substitution of the chloro group can introduce a variety of functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: It could be explored for its potential therapeutic effects, particularly in the treatment of diseases where its specific molecular interactions are beneficial.

    Industry: The compound may find use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-{[4-Chloro-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}piperidine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, depending on the context in which the compound is used. For example, in medicinal applications, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[4-Chloro-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}piperidine is unique due to its combination of a piperidine ring, a thieno[2,3-d]pyrimidine core, and a thiophene moiety

Properties

IUPAC Name

4-chloro-2-(piperidin-1-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3S2/c17-15-14-11(12-5-4-8-21-12)10-22-16(14)19-13(18-15)9-20-6-2-1-3-7-20/h4-5,8,10H,1-3,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODPPOVFHFZOPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=NC3=C(C(=CS3)C4=CC=CS4)C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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